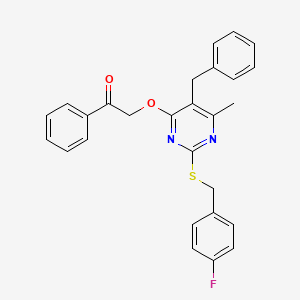
5-Benzyl-2-(4-fluorobenzylthio)-6-methyl-4-phenacyloxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-2-(4-fluorobenzylthio)-6-methyl-4-phenacyloxypyrimidine is a complex organic compound with a unique structure that includes benzyl, fluorobenzylthio, methyl, and phenacyloxy groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-(4-fluorobenzylthio)-6-methyl-4-phenacyloxypyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the benzyl, fluorobenzylthio, methyl, and phenacyloxy groups through various substitution reactions. Common reagents used in these steps include benzyl bromide, 4-fluorobenzylthiol, methyl iodide, and phenacyl bromide. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-(4-fluorobenzylthio)-6-methyl-4-phenacyloxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Sodium hydride, alkyl halides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Benzyl-2-(4-fluorobenzylthio)-6-methyl-4-phenacyloxypyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-Benzyl-2-(4-fluorobenzylthio)-6-methyl-4-phenacyloxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Benzyl-2-(4-chlorobenzylthio)-6-methyl-4-phenacyloxypyrimidine
- 5-Benzyl-2-(4-bromobenzylthio)-6-methyl-4-phenacyloxypyrimidine
- 5-Benzyl-2-(4-methylbenzylthio)-6-methyl-4-phenacyloxypyrimidine
Uniqueness
5-Benzyl-2-(4-fluorobenzylthio)-6-methyl-4-phenacyloxypyrimidine is unique due to the presence of the fluorobenzylthio group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C27H23FN2O2S |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-[5-benzyl-2-[(4-fluorophenyl)methylsulfanyl]-6-methylpyrimidin-4-yl]oxy-1-phenylethanone |
InChI |
InChI=1S/C27H23FN2O2S/c1-19-24(16-20-8-4-2-5-9-20)26(32-17-25(31)22-10-6-3-7-11-22)30-27(29-19)33-18-21-12-14-23(28)15-13-21/h2-15H,16-18H2,1H3 |
InChI Key |
NXKBTZIDMIYDGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)SCC2=CC=C(C=C2)F)OCC(=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


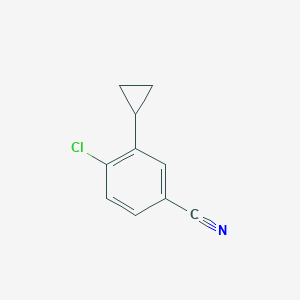
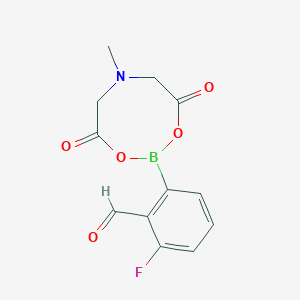
![Methyl 3,3,3-Trifluoro-2-[(methoxycarbonyl)imino]propanoate](/img/structure/B13708897.png)

![[(E)-docos-13-enyl] acetate](/img/structure/B13708909.png)

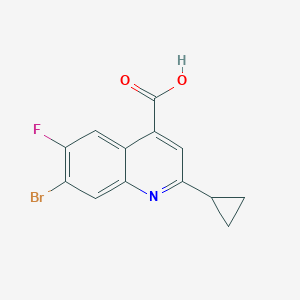
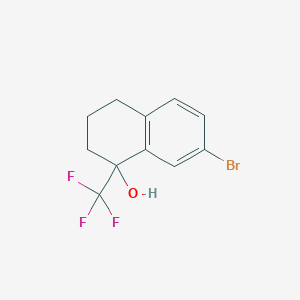

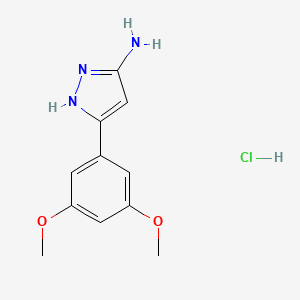

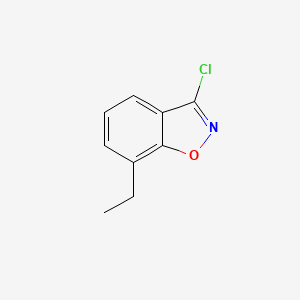

![Ethyl (R)-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate](/img/structure/B13708962.png)
